molecular formula C11H19Cl3N2 B8287411 2-Chloro-4-dimethylamino-alpha-methylphenethylamine dihydrochloride CAS No. 55875-53-1

2-Chloro-4-dimethylamino-alpha-methylphenethylamine dihydrochloride

Cat. No. B8287411
CAS RN: 55875-53-1
M. Wt: 285.6 g/mol
InChI Key: HGJBTCRUCFIRAW-UHFFFAOYSA-N
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Patent
US03996381

Procedure details

A solution of 12.0 g of N,N-dimethyl-3-chloro-4-(2-nitropropenyl)aniline in 150 ml of dry tetrahydrofuran is added dropwise with stirring to 8.0 g of lithium aluminum hydride in 200 ml of dry ether. After the addition the reaction mixture is refluxed for 5 hours. 40 ml of saturated sodium sulphate solution is added by portions and the mixture is filtered. The filtrate is dried with anhydrous sodium sulphate and acidified with hydrogen chloride in ether. The precipitate is removed by filtration and recrystallized from ethanol-isopropyl ether. Yield: 9.3 g, m.p. 187°-191°. A second recrystallization from the same solvent yields 8.1 g of the pure compound, melting at 193°-195°.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[C:10]([N+:12]([O-])=O)[CH3:11])=[C:5]([Cl:15])[CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.CCOCC>[ClH:15].[ClH:15].[Cl:15][C:5]1[CH:4]=[C:3]([N:2]([CH3:16])[CH3:1])[CH:8]=[CH:7][C:6]=1[CH2:9][CH:10]([NH2:12])[CH3:11] |f:1.2.3.4.5.6,7.8.9,12.13.14|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CN(C1=CC(=C(C=C1)C=C(C)[N+](=O)[O-])Cl)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate is dried with anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
The precipitate is removed by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-isopropyl ether
CUSTOM
Type
CUSTOM
Details
A second recrystallization from the same solvent

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.ClC1=C(CC(C)N)C=CC(=C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: CALCULATEDPERCENTYIELD 170.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.